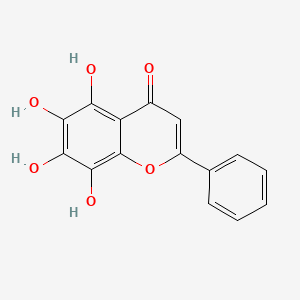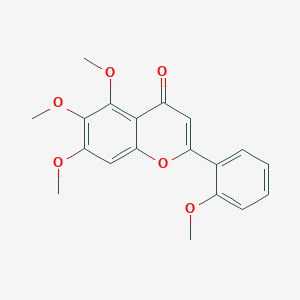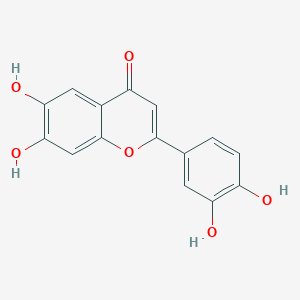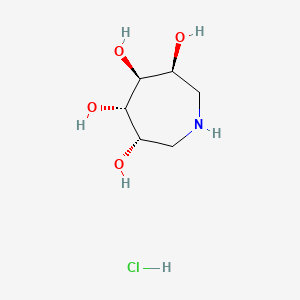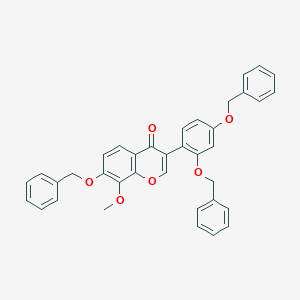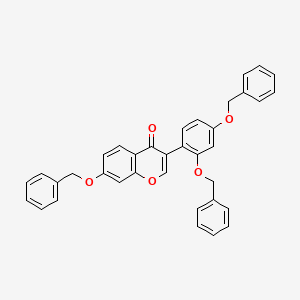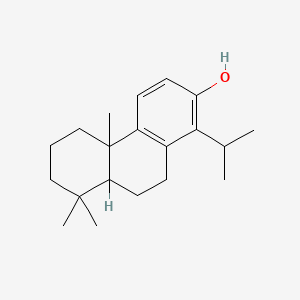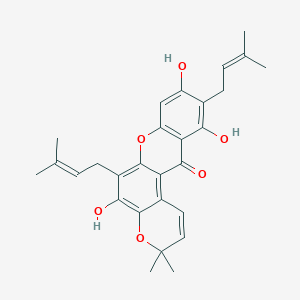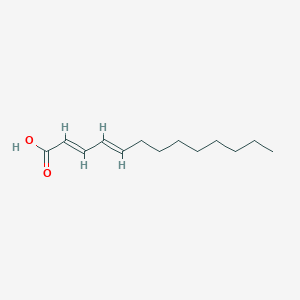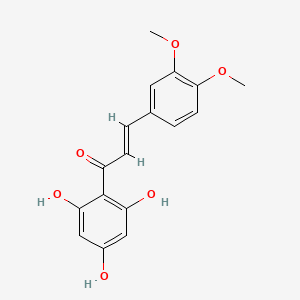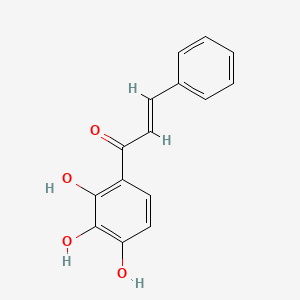
1-benzyl-4-(5,6-dimethoxy-1-oxo-indane-2-carbonyl)-pyridinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-4-(5,6-dimethoxy-1-oxo-indane-2-carbonyl)-pyridinium is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyl group, a dimethoxy-substituted indane, and a pyridinium moiety
Méthodes De Préparation
The synthesis of 1-benzyl-4-(5,6-dimethoxy-1-oxo-indane-2-carbonyl)-pyridinium involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the indane core, followed by the introduction of the dimethoxy groups. The benzyl group is then attached, and the final step involves the formation of the pyridinium ring. Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
1-benzyl-4-(5,6-dimethoxy-1-oxo-indane-2-carbonyl)-pyridinium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule, resulting in a range of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where certain groups within the molecule are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-benzyl-4-(5,6-dimethoxy-1-oxo-indane-2-carbonyl)-pyridinium has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.
Mécanisme D'action
The mechanism of action of 1-benzyl-4-(5,6-dimethoxy-1-oxo-indane-2-carbonyl)-pyridinium involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context of its use and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-benzyl-4-(5,6-dimethoxy-1-oxo-indane-2-carbonyl)-pyridinium can be compared to other similar compounds, such as:
Donepezil: A well-known compound with a similar indane structure, used in the treatment of Alzheimer’s disease.
Tacrine: Another compound with a related structure, also used in Alzheimer’s treatment. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.
Propriétés
Numéro CAS |
923571-16-8 |
|---|---|
Formule moléculaire |
C24H22NO4+ |
Poids moléculaire |
388.443 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


